molecular formula C8H11N3S B1272101 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile CAS No. 303994-99-2

2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

Cat. No. B1272101
CAS RN: 303994-99-2
M. Wt: 181.26 g/mol
InChI Key: SDNYSLVRFRAKGO-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The specific structure of this compound includes an amino group at the 2-position, a tert-butyl group at the 4-position, and a carbonitrile group at the 5-position of the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported using various techniques. For instance, the Gewald synthesis technique was employed to synthesize a 2-amino-thiophene derivative, which shares a similar core structure with 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile . Additionally, a one-pot synthesis method has been described for 4-substituted 2-amino thiazoles, which could potentially be adapted for the synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile by choosing appropriate starting ketones and modifying the reaction conditions .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various analytical techniques. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers formed through N—H⋯N interactions, as well as additional N—H⋯O interactions involving the carboxylate oxygen atoms . These findings suggest that 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile may also exhibit similar hydrogen bonding patterns due to the presence of the amino group.

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions. The synthesis of novel Schiff bases using a related 2-amino-thiophene derivative indicates that the amino group on the thiazole ring can react with aldehydes to form Schiff bases, which are characterized by a C=N double bond . This reactivity could be expected for 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile as well, allowing for the formation of a range of derivatives through condensation reactions with different aldehydes.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile are not detailed in the provided abstracts, the properties of thiazole derivatives can be inferred. Typically, these compounds are crystalline solids with moderate solubility in organic solvents. The presence of functional groups such as amino and carbonitrile may influence the compound's boiling point, melting point, and solubility. The tert-butyl group is known to impart steric bulk, which could affect the compound's reactivity and physical properties. The antimicrobial activity screening of related Schiff bases suggests potential biological applications for thiazole derivatives, which may also apply to 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity Studies : The compound has been studied for its reactivity with various agents, leading to the formation of amides and other derivatives. These reactions are significant for understanding the chemical behavior and potential applications of the compound (Mironovich & Shcherbinin, 2014).

  • Crystal Structure Analysis : Research has been conducted on the crystal structure of similar thiazole derivatives, which is crucial for understanding their physical and chemical properties (Lynch & Mcclenaghan, 2004).

  • Synthesis of Novel Compounds : Studies on the synthesis of novel compounds using thiazole derivatives highlight the potential for creating new materials with specific properties (Mironovich et al., 2013).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Schiff bases synthesized from similar compounds have shown significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

  • Antitumor Activity : Certain derivatives have been studied for their antitumor properties, which is essential for the development of new cancer treatments (叶姣 et al., 2015).

  • Biologically Important Synthesis : Novel biologically important compounds have been synthesized using techniques such as ultrasound irradiation, showcasing the versatility of thiazole derivatives in synthesizing bioactive molecules (Heravi et al., 2020).

Safety and Hazards

The compound is reported to be toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and follow safety guidelines.

properties

IUPAC Name

2-amino-4-tert-butyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-8(2,3)6-5(4-9)12-7(10)11-6/h1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYSLVRFRAKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377658
Record name 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

CAS RN

303994-99-2
Record name 2-Amino-4-(1,1-dimethylethyl)-5-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303994-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using α-bromo-pivaloylacetonitrile and thiourea as the raw materials, the same operation as the Example 181(1) gave the title compound.
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66.3%

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